ALLOPREGNANDIOL
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-XFHAOOBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020841 | |
| Record name | Pregnandiol III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-53-0 | |
| Record name | 5α-Pregnane-3β,20β-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopregnane-3beta,20beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnandiol III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (20R)-5α-pregnane-3β,20-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOPREGNANE-3.BETA.,20.BETA.-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14JZ3DU5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Endogenous Biosynthesis and Metabolic Pathways of Allopregnanediol
Precursor Steroid Transformations in Allopregnanediol Synthesis
The journey from progesterone (B1679170) to allopregnanediol is characterized by specific, sequential enzymatic reactions.
The initial and rate-limiting step in the primary synthesis pathway is the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP or allopregnanedione). researchgate.netwikipedia.org This irreversible reduction is catalyzed by the enzyme 5α-reductase at the endoplasmic reticulum. researchgate.netmdpi.com In humans, there are three isozymes of 5α-reductase, but only types 1 and 2 are well-described for this specific reductive activity. mdpi.com This conversion is a critical regulatory point in the synthesis of neurosteroids derived from progesterone. researchgate.netmdpi.com
Following its synthesis, 5α-dihydroprogesterone undergoes further metabolism in the cytoplasm. mdpi.com The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) reversibly reduces 5α-DHP to allopregnanolone (B1667786) (also known as 3α,5α-tetrahydroprogesterone or 3α-THP). mdpi.comrupahealth.com This reaction is primarily driven by the AKR1C1, AKR1C2, and AKR1C4 isozymes. mdpi.com
Subsequently, allopregnanolone can serve as a substrate for the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), which is coded by the AKR1C1 gene. mdpi.com This enzyme catalyzes the conversion of allopregnanolone into the final product, 5α-pregnane-3α,20α-diol, which is allopregnanediol. mdpi.com
Key Enzymes in Allopregnanediol Biosynthesis
| Enzyme | Reaction Catalyzed | Substrate | Product | Cellular Location |
|---|---|---|---|---|
| 5α-reductase (SRD5A) | Reduces the A-ring of progesterone | Progesterone | 5α-dihydroprogesterone (5α-DHP) | Endoplasmic Reticulum mdpi.com |
| 3α-hydroxysteroid dehydrogenase (3α-HSD / AKR1C) | Reduces the 3-keto group of 5α-DHP | 5α-dihydroprogesterone (5α-DHP) | Allopregnanolone | Cytoplasm mdpi.com |
| 20α-hydroxysteroid dehydrogenase (20α-HSD / AKR1C1) | Reduces the 20-keto group of allopregnanolone | Allopregnanolone | Allopregnanediol | Cytoplasm mdpi.com |
An alternative pathway to allopregnanediol synthesis involves the intermediate 20α-hydroxyprogesterone (20α-OHP). nih.gov Progesterone can first be reduced to 20α-OHP by enzymes such as AKR1C1, AKR1C2, and AKR1C3. ulb.ac.be This less potent progestogen can then be metabolized into allopregnanediol through the sequential actions of 5α-reductase and 3α-hydroxysteroid dehydrogenase. nih.gov This route represents a diversion from the primary pathway and may serve as a regulatory mechanism for neurosteroid production. nih.govoup.com
Dihydroprogesterone to Allopregnanolone and Allopregnanediol Transformations
Tissue-Specific and Subcellular Localization of Allopregnanediol Biosynthesis
The synthesis of allopregnanediol and its precursors is not confined to a single organ but occurs in various central and peripheral locations.
The brain and other parts of the central nervous system (CNS) are significant sites of de novo neurosteroid synthesis. frontiersin.orgresearchgate.netnih.gov Evidence shows that allopregnanolone levels in the nervous system can be much higher than in circulation and can persist even after the removal of peripheral steroid-producing glands, confirming local synthesis. frontiersin.org The enzymes required for the entire biosynthetic pathway from progesterone are expressed in the CNS. frontiersin.orgcsic.es
Synthesis occurs in both neurons and glial cells (including astrocytes and oligodendrocytes). researchgate.netcsic.es Specific brain regions identified as sites of synthesis include:
Forebrain : Including corticolimbic areas like the prefrontal cortex and hippocampus, as well as the basal ganglia, hypothalamus, and thalamus. frontiersin.orgresearchgate.net
Midbrain frontiersin.org
Hindbrain : Including the pons and medulla. frontiersin.org
Cerebellum frontiersin.orgcsic.es
Spinal Cord frontiersin.orgcsic.es
Localization of Allopregnanediol Biosynthesis
| System | Specific Tissues/Cells | Role in Synthesis |
|---|---|---|
| Central Nervous System (CNS) | Neurons, Astrocytes, Oligodendrocytes researchgate.netcsic.es | De novo synthesis of allopregnanolone and allopregnanediol from cholesterol or circulating precursors. frontiersin.orgnih.gov |
| Hippocampus, Cortex, Cerebellum, Hypothalamus frontiersin.orgresearchgate.net | Key sites for neurosteroid production and action. | |
| Peripheral Tissues | Adrenal Glands healthmatters.iorupahealth.com | Produce precursor progesterone. healthmatters.io |
| Gonads (Ovaries, Testes) rupahealth.comphysio-pedia.com | Major source of precursor progesterone. rupahealth.comphysio-pedia.com | |
| Liver wikipedia.org | Primary site for metabolism of circulating progesterone into its metabolites. wikipedia.org |
While the CNS can synthesize neurosteroids independently, peripheral endocrine glands are the primary source of the initial precursor, progesterone. nih.gov These glands include the adrenal glands, ovaries, and testes. rupahealth.comphysio-pedia.com Progesterone secreted from these glands can cross the blood-brain barrier due to its lipophilic nature and become available for conversion into allopregnanolone and subsequently allopregnanediol within the CNS. researchgate.netnih.gov The liver is also a major site of progesterone metabolism, where it is converted into various metabolites, including the precursors to allopregnanediol. wikipedia.org Additionally, research on bovine corpora lutea has demonstrated its capacity to synthesize allopregnanolone from progesterone. nih.gov
Central Nervous System Sites of Synthesis
Regulatory Mechanisms of Allopregnanediol Synthesis
The endogenous production of allopregnanediol is a tightly regulated process, influenced by a variety of factors that control the expression and activity of the necessary biosynthetic enzymes. These regulatory mechanisms ensure that the synthesis of allopregnanediol is responsive to the physiological needs of the organism.
Transcriptional and Post-Translational Control of Synthetic Enzymes
The synthesis of allopregnanediol from its steroidal precursors is catalyzed by a series of enzymes, primarily from the 5α-reductase (SRD5A) and aldo-keto reductase (AKR) or hydroxysteroid dehydrogenase (HSD) families. The production and activity of these enzymes are meticulously controlled at both the transcriptional and post-translational levels.
Transcriptional Regulation: The expression of genes encoding steroidogenic enzymes is controlled by transcription factors, which are proteins that bind to specific DNA sequences to either promote or suppress gene transcription. pressbooks.publibretexts.org For instance, the expression of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) is subject to such regulation. Research has shown that Steroidogenic Factor 1 (SF-1), a key nuclear receptor in steroidogenesis, differentially regulates the genes for these enzymes. In murine models, the absence of SF-1 leads to decreased mRNA levels of 5α-reductase, while paradoxically increasing the mRNA levels of 3α-HSD. nih.gov This suggests a complex, tissue-specific transcriptional control system that can fine-tune the balance of neurosteroid synthesis. nih.gov The regulation of these genes can also be influenced by the local cellular environment and the presence of signaling molecules, which can activate or repress transcription factor activity. nih.govfrontiersin.org
Post-Translational Modification (PTM): After a protein is synthesized (translated from mRNA), its function can be further modified by post-translational modifications (PTMs). wikipedia.orgthermofisher.com These are covalent chemical changes to the protein that can alter its structure, stability, localization, or enzymatic activity. news-medical.netfrontiersin.org Common PTMs include phosphorylation, acetylation, and glycosylation. news-medical.netabcam.com
Phosphorylation: This process, involving the addition of a phosphate (B84403) group by enzymes called kinases, is a well-established mechanism for rapidly switching enzyme activity "on" or "off". news-medical.netabcam.com The reversible nature of phosphorylation, with phosphatases removing the phosphate group, allows for dynamic control over metabolic pathways. abcam.com While specific phosphorylation sites on the enzymes that synthesize allopregnanediol are an area of ongoing research, this mechanism is known to regulate other steroidogenic enzymes and represents a likely point of control. youtube.com
Influence of Circulating Steroid Levels on Brain Allopregnanediol Synthesis
The brain has the capacity for de novo synthesis of steroids, termed neurosteroids, from cholesterol. nih.govnih.gov However, it also relies heavily on steroid precursors supplied by peripheral endocrine glands, such as the gonads and adrenal glands, which cross the blood-brain barrier. frontiersin.orgplos.org This dual-source system allows for both systemic and local regulation of neurosteroid levels.
The synthesis of allopregnanediol in the brain is particularly influenced by the availability of circulating progesterone. nih.gov Progesterone, produced peripherally, can enter the brain and be metabolized into its 5α-reduced derivatives, including allopregnanolone and subsequently allopregnanediol. nih.govnih.gov The levels of these neurosteroids in the nervous system are therefore linked to the plasma concentrations of their precursors. nih.gov This "Balkanization" of the endocrine system allows individual tissues like the brain to autonomously modulate local steroid signaling using circulating hormones. nih.gov The presence of the necessary metabolic enzymes, such as 5α-reductase and 3α-HSD, within specific brain regions like the hippocampus, cerebral cortex, and amygdala, underscores the brain's capacity to locally manage its neurosteroid environment in response to systemic hormonal fluctuations. nih.govnih.gov
Sex-Dimorphic Regulation of Allopregnanediol Production
The production of allopregnanediol and its precursors exhibits significant differences between sexes, a phenomenon known as sexual dimorphism. ox.ac.uk These differences arise from the influence of sex chromosomes and, more directly, the differential hormonal environments in males and females, which regulate the expression of key steroidogenic enzymes. ox.ac.ukfrontiersin.org
Research has identified sex-specific differences in the expression of enzymes involved in neurosteroid synthesis. For example, the expression of 3α-HSD, a critical enzyme in the synthesis of allopregnanolone and allopregnanediol, can be sexually dimorphic. researchgate.net Furthermore, the regulation of gene expression by steroid hormones is often sex-dependent. Studies on gene transcription in osteoprogenitors revealed that the deletion of the progesterone receptor led to markedly different changes in gene expression between males and females. nih.gov In the brain, sex hormones like estradiol (B170435) can enhance the expression of certain genes in females but not in males, indicating a sex-specific response to hormonal signals. nih.gov This dimorphism is established during development and results in distinct neural circuits and neurochemical profiles that persist throughout life, influencing behaviors and physiological processes. ox.ac.ukfrontiersin.org The sexually dimorphic regulation of enzymes and receptors ensures that allopregnanediol production is tailored to the distinct physiological landscapes of males and females.
Catabolism and Inactivation Pathways of Allopregnanediol and its Precursors
The biological activity of allopregnanediol and its parent neurosteroids is terminated through metabolic inactivation and catabolism. These pathways ensure that the potent effects of these compounds are precisely controlled in duration and intensity. Inactivation can occur through enzymatic conversion to less active or inactive metabolites.
The precursors to allopregnanediol, namely progesterone, 5α-dihydroprogesterone (5α-DHP), and allopregnanolone, are subject to several inactivation pathways. oup.com A key family of enzymes in this process is the aldo-keto reductases (AKRs). For example, the enzyme AKR1C1 primarily functions to inactivate progesterone and 5α-DHP by converting them into their 20α-hydroxy metabolites. europeanreview.orgwikipedia.org This action effectively reduces the cellular concentrations of these precursors, thereby limiting the downstream synthesis of allopregnanolone and allopregnanediol. europeanreview.org
Allopregnanolone itself, the immediate precursor to allopregnanediol, can be inactivated through several routes. It can be converted back to 5α-DHP by 3α-hydroxysteroid oxidoreductase activity, a reversible step in the pathway. nih.govwikipedia.org Additionally, allopregnanolone is a substrate for inactivation by AKR1C1, which converts it to allopregnanediol (5α-pregnane-3α,20α-diol). wikipedia.org While allopregnanediol is considered a metabolite of allopregnanolone, this conversion represents a significant reduction in the potent GABA-A receptor modulating activity characteristic of allopregnanolone. caymanchem.com Further metabolism can lead to other inactive products. nih.gov
Another significant inactivation pathway for steroids and their precursors is conjugation, particularly sulfation and glucuronidation. wikipedia.orgucl.ac.uk The addition of a sulfate (B86663) or glucuronide group increases the water solubility of the steroid, facilitating its elimination from the body, primarily through urine and bile. wikipedia.org While specific data on the direct conjugation of allopregnanediol is limited, this is a common catabolic fate for steroid metabolites with available hydroxyl groups. wikipedia.orgucl.ac.uk
Table 1: Key Enzymes in Allopregnanediol Metabolism and Regulation
| Enzyme Family | Specific Enzyme(s) | Role in Allopregnanediol Metabolism | Regulatory Notes |
|---|---|---|---|
| 5α-Reductase | SRD5A1, SRD5A2 | Converts progesterone to 5α-dihydroprogesterone (5α-DHP). nih.govnih.gov | Transcriptionally regulated by factors like SF-1. nih.gov |
| Aldo-Keto Reductase (AKR)/ Hydroxysteroid Dehydrogenase (HSD) | AKR1C2 (a 3α-HSD) | Converts 5α-DHP to allopregnanolone. europeanreview.orgwikipedia.org | Transcriptionally regulated by factors like SF-1. nih.gov |
| Aldo-Keto Reductase (AKR) | AKR1C1 (a 20α-HSD) | Inactivates progesterone and 5α-DHP; Converts allopregnanolone to allopregnanediol. europeanreview.orgwikipedia.org | Expression and activity can be tissue-specific and hormonally regulated. europeanreview.org |
| Hydroxysteroid Dehydrogenase (HSD) | 3α-HSD | General class for enzymes that interconvert 3-keto and 3α-hydroxy steroids. nih.govrupahealth.com | Expression can be sexually dimorphic. researchgate.net |
Enzymology of Allopregnanediol Metabolism
Characterization of 3α-Hydroxysteroid Oxidoreductase/Dehydrogenase Isoforms
Following 5α-reduction, the resulting 3-keto steroids are further metabolized by 3α-hydroxysteroid dehydrogenases (3α-HSDs). These enzymes belong to the aldo-keto reductase (AKR) superfamily and are soluble NAD(P)(H)-dependent oxidoreductases. wikipedia.orggithub.io They catalyze the stereospecific reduction of 3-keto steroids to their corresponding 3α-hydroxy steroids, a critical step in the synthesis of neuroactive steroids like allopregnanolone (B1667786) and in the catabolism of potent androgens like DHT. wikipedia.orgsemanticscholar.org
The 3α-HSD isoforms exhibit broad substrate specificity for 3-ketosteroids while maintaining high stereoselectivity. wikipedia.orgmdpi.com Their primary function in the context of allopregnanediol metabolism is the reduction of the 3-oxo group, which predominantly yields the 3α-hydroxy configuration. researchgate.net For example, they catalyze the reduction of 5α-dihydrotestosterone (DHT) to the biologically less active 5α-androstane-3α,17β-diol (3α-androstanediol), effectively inactivating the potent androgen. semanticscholar.orgresearchgate.netpnas.org Similarly, the conversion of 5α-dihydroprogesterone (5α-DHP) to allopregnanolone (3α-THP) is primarily facilitated by AKR1C1, AKR1C2, and AKR1C4. mdpi.com
This stereospecific reduction is crucial for regulating the biological activity of various steroid hormones. researchgate.net The reverse oxidative reaction, converting a 3α-hydroxysteroid back to a 3-ketosteroid, is also possible. However, in cellular environments where the ratio of NADPH to NADP+ is high, the reductive reaction is favored, and NADPH can act as an inhibitor of the oxidative activity. semanticscholar.orgmdpi.com
In humans, four principal 3α-HSD isoforms have been characterized, designated AKR1C1, AKR1C2, AKR1C3, and AKR1C4. mdpi.comresearchgate.net While they share over 70% sequence homology, they possess distinct catalytic efficiencies and tissue distribution profiles, a phenomenon described as "functional plasticity". wikipedia.orgresearchgate.netnih.gov This plasticity allows them to act as 3-, 17-, and 20-ketosteroid reductases to varying degrees. researchgate.netnih.gov
AKR1C1 (also known as 20α-HSD): This isoform functions predominantly as a 20α-HSD. nih.gov It is a major isoform found in the brain, where it contributes to the synthesis of anxiolytic neurosteroids. nih.gov
AKR1C2 (also known as Type 3 3α-HSD): This enzyme preferentially functions as a 3α-HSD, catalyzing the conversion of DHT to 3α-androstanediol. nih.gov It is the only isoform that efficiently catalyzes the reverse oxidation of 3α-androstanediol back to DHT. researchgate.net AKR1C2 is widely expressed in tissues including the liver, adrenal glands, testes, brain, and prostate. wikipedia.org
AKR1C3 (also known as Type 2 3α-HSD or Type 5 17β-HSD): This isoform's primary role is that of a 17β-HSD, converting androstenedione (B190577) to testosterone. nih.gov It is the most prominent isoform in the prostate and mammary glands. researchgate.net
AKR1C4 (also known as Type 1 3α-HSD): This isoform is expressed almost exclusively in the liver. wikipedia.orgresearchgate.net It is the most catalytically efficient of the four isoforms, with kcat/Km values for 3-ketosteroid substrates that are 10 to 30 times higher than those of the other isoforms. researchgate.netnih.gov Its primary roles are in the metabolism of steroid hormones and the biosynthesis of bile acids. github.ionih.gov
Characteristics of Human 3α-HSD Isoforms (AKR1C Family)
| Isoform | Alternative Name(s) | Primary Catalytic Activity | Key Tissue Distribution |
|---|---|---|---|
| AKR1C1 | 20α-HSD | 20-ketosteroid reduction nih.gov | Brain, Uterus researchgate.netnih.gov |
| AKR1C2 | Type 3 3α-HSD, Bile acid-binding protein | 3α-HSD (bidirectional) researchgate.netnih.gov | Liver, Adrenal Gland, Testis, Brain, Prostate wikipedia.org |
| AKR1C3 | Type 2 3α-HSD, Type 5 17β-HSD | 17β-HSD nih.gov | Prostate, Mammary Gland, Uterus researchgate.netnih.gov |
| AKR1C4 | Type 1 3α-HSD | 3α-HSD (highly efficient reduction) researchgate.netnih.gov | Liver (specific) wikipedia.orgresearchgate.net |
Genetic Regulation and Expression Profiles of 3α-HSDs
The enzymes responsible for the synthesis of allopregnanediol, the 3α-hydroxysteroid dehydrogenases (3α-HSDs), are primarily members of the aldo-keto reductase (AKR) superfamily. In humans, the isozymes with 3α-HSD activity belong to the AKR1C subfamily, which includes four members: AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.gov These are encoded by four distinct but adjacent genes on the same chromosome, sharing a high degree of sequence identity and a conserved (α/β)8-barrel structure. nih.gov
The genetic regulation of these enzymes is complex and can be tissue-specific. A notable example is the regulation of AKR1C4 (also known as Type 1 3α-HSD). The gene for AKR1C4 is directly regulated by the liver X receptor α (LXRα), a nuclear hormone receptor that acts as a sensor for oxidized cholesterol metabolites. github.io This regulation suggests a link between cholesterol homeostasis, bile acid synthesis, and steroid hormone metabolism within the liver. github.io
The expression profiles of the 3α-HSD isoforms vary significantly across different human tissues, which dictates their specific physiological roles:
AKR1C4 (Type 1 3α-HSD): Expression of this isoform is almost exclusively confined to the liver. github.iowikipedia.orgnih.gov This liver-specific pattern underscores its primary role in bile acid biosynthesis and the inactivation of circulating steroid hormones. github.io
AKR1C2 (Type 3 3α-HSD): This isoform has a much broader expression profile. It is found in the liver, adrenal glands, testes, brain, and prostate. wikipedia.org Furthermore, AKR1C2 is considered the major 3α-HSD in cutaneous tissues, such as genital skin, where it is responsible for the conversion of dihydrotestosterone (B1667394) (DHT) to 3α-androstanediol. nih.gov
AKR1C3 (Type 2 3α-HSD): Transcripts for AKR1C3 are highly expressed in the human prostate. bioscientifica.com Immunohistochemical analysis has detected the AKR1C3 protein in the nuclei of normal stromal and smooth muscle cells, with elevated expression levels observed in primary prostatic adenocarcinoma. bioscientifica.com
AKR1C1 (20α(3α)-HSD): This enzyme is also widely expressed and plays a crucial role in progesterone (B1679170) metabolism in various tissues. mdpi.com
Developmental studies in mice have shown that while the expression of 17β-HSD and 5α-reductase changes with embryonic age, the expression of 3α-HSD mRNA remains relatively stable and does not significantly differ between sexes or developmental stages in the fetal brain, with some exceptions noted in specific gene knockout models. nih.gov
Expression Profiles of Human AKR1C Isoforms (3α-HSDs)
| Enzyme (Gene) | Common Name | Key Expression Locations | Primary Function Noted in Location | Reference |
|---|---|---|---|---|
| AKR1C4 | Type 1 3α-HSD | Liver (exclusive) | Bile acid synthesis, steroid hormone inactivation | github.iowikipedia.orgnih.gov |
| AKR1C2 | Type 3 3α-HSD | Liver, Adrenal Glands, Testis, Brain, Prostate, Skin | Major cutaneous 3α-HSD; DHT metabolism | wikipedia.orgnih.gov |
| AKR1C3 | Type 2 3α-HSD / Type 5 17β-HSD | Prostate, other tissues | Androgen metabolism (Testosterone synthesis) | bioscientifica.com |
| AKR1C1 | 20α(3α)-HSD | Widespread, including uterus and brain | Progesterone and allopregnanolone inactivation | mdpi.comnih.gov |
Involvement of Aldo-Keto Reductases (AKRs) in Allopregnanediol Pathway
The Aldo-Keto Reductase (AKR) superfamily comprises a large group of NAD(P)H-dependent oxidoreductases that catalyze the reduction of aldehydes and ketones to their corresponding alcohols. github.io These enzymes are fundamental to the metabolism of a wide array of substrates, including steroids, prostaglandins (B1171923), and xenobiotics. nih.govnih.gov Within steroid metabolism, AKR enzymes, particularly the AKR1C subfamily, function as hydroxysteroid dehydrogenases (HSDs) that regulate the activity and availability of steroid hormones. nih.gov They act as molecular switches, interconverting potent hormones with their inactive metabolites, thereby controlling ligand access to nuclear receptors like the progesterone and androgen receptors. nih.gov
AKR1C1 and AKR1C2 Activity in Allopregnanolone and Allopregnanediol Formation
The formation of allopregnanediol is the result of a multi-step enzymatic cascade where AKR1C1 and AKR1C2 play distinct and critical roles. The pathway begins with progesterone, which is first converted to 5α-dihydroprogesterone (5α-DHP). rupahealth.com From this intermediate, the specific actions of AKR1C2 and AKR1C1 lead sequentially to allopregnanolone and then allopregnanediol.
AKR1C2: This enzyme functions primarily as a 3α-HSD. mdpi.comjustia.com It exhibits high catalytic efficiency for the reduction of the 3-keto group of 5α-DHP to preferentially form allopregnanolone (also known as 3α-hydroxy-5α-pregnan-20-one). nih.govwikipedia.org The importance of this function is highlighted by findings that genetic variants of AKR1C2 with mutations can lead to reduced catalytic activity in the formation of allopregnanolone from 5α-DHP. mdpi.com
AKR1C1: This enzyme is the major 20α-HSD in humans and is principally involved in the inactivation of progestins. justia.com In the final step of the pathway, AKR1C1 catalyzes the reduction of the 20-keto group of allopregnanolone, converting it into the less neuroactive metabolite, allopregnanediol (5α-pregnane-3α,20α-diol). nih.govnih.govwikipedia.org AKR1C1 can therefore regulate the cellular levels of the potent neurosteroid allopregnanolone by catalyzing its inactivation. nih.govjustia.com
The distinct substrate specificity between AKR1C1 (20α-HSD activity) and AKR1C2 (3α-HSD activity) is remarkable given their high sequence similarity. Research has shown that this functional difference can be attributed to a single amino acid at position 54 of the active site; AKR1C1 has a leucine (B10760876) at this position, while AKR1C2 has a less bulky valine, a change that switches the enzyme's preference from 20α- to 3α-reduction. justia.com
Enzymatic Activity of AKR1C1 and AKR1C2 in the Allopregnanediol Pathway
| Enzyme | Primary Activity | Substrate | Product | Role in Pathway | Reference |
|---|---|---|---|---|---|
| AKR1C2 | 3-Ketosteroid Reductase (3α-HSD) | 5α-Dihydroprogesterone (5α-DHP) | Allopregnanolone | Formation of allopregnanolone | nih.govwikipedia.org |
| AKR1C1 | 20-Ketosteroid Reductase (20α-HSD) | Allopregnanolone | Allopregnanediol | Inactivation of allopregnanolone | nih.govnih.govjustia.com |
Role of Other AKR Subfamilies in Steroid Metabolism
While the AKR1C subfamily is central to the allopregnanediol pathway, other AKR subfamilies play crucial, interconnected roles in the broader landscape of steroid metabolism.
AKR1D Subfamily: The human AKR1D subfamily contains a single member, AKR1D1 , which is the only steroid 5β-reductase in the body. mdpi.com This enzyme is responsible for the 5β-reduction of all Δ4-3-ketosteroids (including progesterone, androstenedione, and testosterone), producing 5β-dihydrosteroids. nih.gov These metabolites are essential intermediates in the pathway for bile acid biosynthesis in the liver. mdpi.com AKR1D1 often works in sequence with AKR1C enzymes; for instance, after AKR1D1 produces a 5β-dihydrosteroid, enzymes like AKR1C2 and AKR1C4 can further reduce the 3-keto group to form 3α,5β-tetrahydrosteroids. mdpi.comnih.gov This demonstrates a clear interplay between different AKR subfamilies to generate metabolic diversity.
AKR1B Subfamily: Members of the AKR1B subfamily are also implicated in steroid-related pathways, particularly through their metabolism of prostaglandins. For example, AKR1B1 functions as a prostaglandin (B15479496) F synthase, catalyzing the reduction of prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α). frontiersin.org Since prostaglandins and steroid hormones often have interrelated signaling functions, especially in reproductive tissues and during processes like parturition, the activity of the AKR1B subfamily is physiologically linked to steroid action. frontiersin.org
AKR7 Subfamily: The AKR7 family, which includes aflatoxin dialdehyde (B1249045) reductases, illustrates the functional diversity of the AKR superfamily beyond endogenous signaling molecules. akrsuperfamily.org Enzymes like AKR7A2 are involved in the detoxification of xenobiotics, including environmental toxins and pharmaceutical drugs. akrsuperfamily.org
This broad functional scope highlights the role of the AKR superfamily as a critical system for regulating both endogenous hormone signaling and protection against exogenous chemical insults.
Functions of Selected AKR Subfamilies in Metabolism
| AKR Subfamily | Key Member(s) | Primary Function | Example Substrate(s) → Product(s) | Reference |
|---|---|---|---|---|
| AKR1C | AKR1C1, AKR1C2, AKR1C3, AKR1C4 | Steroid hormone synthesis and inactivation (3α/β-, 17β-, 20α-HSD activity) | 5α-DHP → Allopregnanolone (by AKR1C2) | mdpi.comnih.gov |
| AKR1D | AKR1D1 | Steroid 5β-reductase; Bile acid synthesis | Progesterone → 5β-Dihydroprogesterone | mdpi.comnih.gov |
| AKR1B | AKR1B1 | Prostaglandin synthesis | Prostaglandin H2 → Prostaglandin F2α | frontiersin.org |
| AKR7 | AKR7A2 | Detoxification of aldehydes and xenobiotics | Aflatoxin dialdehydes → Aflatoxin alcohols | akrsuperfamily.org |
Molecular Mechanisms of Allopregnanediol Action
Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors by Allopregnanediol
Allopregnanediol is recognized as a potent positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This modulation enhances the receptor's response to its endogenous ligand, GABA, resulting in increased neuronal inhibition.
The modulatory effects of allopregnanediol on GABA-A receptors are highly dependent on the subunit composition of the receptor complex. GABA-A receptors are pentameric structures assembled from a variety of subunit families (α, β, γ, δ, ε, θ, π, ρ). Allopregnanediol shows a degree of selectivity, with its efficacy varying based on the specific subunits present.
Notably, allopregnanediol exhibits significant interaction with GABA-A receptors containing the delta (δ) subunit. These δ-containing receptors are typically located extrasynaptically and are responsible for mediating tonic inhibition, a persistent, low-level inhibitory tone in neurons. The presence of the δ subunit, often in combination with α4 or α6 subunits (α4/6βxδ), confers higher sensitivity to neurosteroids like allopregnanediol. This specificity allows allopregnanediol to effectively enhance tonic inhibition at physiologically relevant concentrations, a mechanism distinct from the phasic (transient) inhibition mediated by synaptic GABA-A receptors, which commonly contain γ2 subunits.
Electrophysiological studies have been instrumental in characterizing the interaction between allopregnanediol and GABA-A receptors. Using techniques such as patch-clamp recording, researchers have demonstrated that allopregnanediol potentiates GABA-activated chloride currents. This potentiation is achieved by increasing the probability of the channel opening and prolonging the duration of channel open states, thereby enhancing the influx of chloride ions and hyperpolarizing the neuron.
Ligand binding assays further confirm this interaction. Studies have shown that allopregnanediol can enhance the binding of benzodiazepines and the channel blocker t-butylbicyclophosphorothionate (TBPS) to the GABA-A receptor complex. These findings indicate that allopregnanediol binds to a site on the receptor that is distinct from the GABA binding site, the benzodiazepine (B76468) site, and the picrotoxin (B1677862) site, consistent with its role as an allosteric modulator. The binding of allopregnanediol induces a conformational change in the receptor that increases its affinity for GABA and other ligands.
Allopregnanediol is one of several endogenous neurosteroids that modulate GABA-A receptors. Its potency is often compared to that of allopregnanolone (B1667786), another progesterone (B1679170) metabolite and a well-characterized neurosteroid. Generally, allopregnanolone is considered more potent in its modulation of GABA-A receptors than allopregnanediol. However, the relative potency can be influenced by the specific subunit composition of the GABA-A receptor. Both compounds are more effective than their precursor, progesterone, at modulating these receptors.
The following table provides a comparative overview of the potency of different neurosteroids at GABA-A receptors.
| Neurosteroid | Relative Potency at GABA-A Receptors | Primary Precursor |
| Allopregnanolone | High | Progesterone |
| Allopregnanediol | Moderate to High | Allopregnanolone |
| Pregnanolone | Moderate | Progesterone |
| Progesterone | Low | Pregnenolone |
This table presents generalized relative potencies, which can vary depending on the specific GABA-A receptor subunit composition and the experimental model used.
Electrophysiological and Ligand Binding Studies of GABA-A Receptor Interactions
Interaction with Pregnane (B1235032) X Receptor (PXR)
In addition to its well-documented effects on GABA-A receptors, allopregnanediol also interacts with the Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestines. PXR functions as a xenobiotic sensor that regulates the expression of genes involved in drug and steroid metabolism and transport.
Allopregnanediol has been identified as an agonist for the Pregnane X Receptor. Upon binding to PXR in the cytoplasm, allopregnanediol induces a conformational change in the receptor. This complex then translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This PXR/RXR heterodimer binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, thereby initiating their transcription.
The activation of PXR by allopregnanediol leads to the transcriptional upregulation of a suite of genes, most notably those encoding cytochrome P450 (CYP) enzymes, such as CYP3A4, and drug transporters like P-glycoprotein. This response is a key mechanism for the detoxification and clearance of a wide range of endogenous and exogenous compounds. Therefore, through PXR activation, allopregnanediol can influence its own metabolism as well as the disposition of other steroids, drugs, and xenobiotics. This interaction highlights a broader role for allopregnanediol in regulating metabolic homeostasis beyond its direct neuroactive effects.
Agonistic Properties and Transcriptional Regulation by PXR
Modulation of Other Neurotransmitter Systems and Receptors
While allopregnanediol is primarily recognized for its interaction with the GABAergic system, emerging research points towards a broader influence on other critical neurotransmitter pathways.
Direct research specifically investigating the effects of allopregnanediol on dopaminergic signaling is not extensively documented. However, significant insights can be drawn from studies on its parent compound, allopregnanolone, a potent neurosteroid from which allopregnanediol is metabolized. wikipedia.org
Research indicates that allopregnanolone can regulate the dopaminergic system. nih.gov It has been shown to modulate dopamine (B1211576) levels and metabolism, with effects observed in the nucleus accumbens and prefrontal cortex in animal models. nih.gov In certain stress models, allopregnanolone treatment has been found to stimulate the release of extracellular dopamine from cortical dopaminergic neurons. nih.gov The ventral tegmental area (VTA), a key region for dopamine production, is a target for allopregnanolone, where its actions may involve dopamine, GABA, and glutamate (B1630785) to influence behavior. frontiersin.org
However, the relationship is complex and not always stimulatory. Some studies have reported that allopregnanolone can decrease the levels of dopamine in the striatum. nih.gov Furthermore, other research using fast-scan cyclic voltammetry in awake rats found that allopregnanolone reduced the frequency of spontaneous dopamine transients in the nucleus accumbens. nih.gov Another study also demonstrated that allopregnanolone blunted evoked dopamine release. frontiersin.org This suggests that the influence of these neurosteroids on the dopamine system is multifaceted and may be region-specific.
Given that allopregnanediol is a direct metabolite of allopregnanolone, it is plausible that it may also exert some influence on dopaminergic pathways, though the precise nature of this interaction requires direct investigation.
Physiological and Neurological Roles of Allopregnanediol Preclinical Animal Models
Neurodevelopmental Processes and Brain Maturation in Animal Models
Regulation of Neuronal and Glial Cell Development
Allopregnanediol's precursor, allopregnanolone (B1667786), has demonstrated significant effects on the development of both neuronal and glial cells in various animal models. In the triple transgenic mouse model of Alzheimer's disease (3xTgAD), allopregnanolone treatment has been shown to restore the ratio of neurons to astrocytes derived from adult neural stem cells (NSCs). nih.gov This suggests a regulatory role in the differentiation pathways of these crucial cell types. The age-dependent shift from neuronal to glial differentiation, which is accelerated in 3xTgAD mice, was effectively counteracted by allopregnanolone. nih.gov This indicates a potential to promote a more neurogenic environment in the context of neurodegenerative conditions.
Furthermore, studies have highlighted the reciprocal signaling between developing neurons and glial cells as a fundamental principle of nervous system development. nih.gov Glial cells are known to control the survival of associated neurons, a process that is itself dependent on prior neuronal signals that trigger glial cell commitment and the expression of trophic factors. nih.gov While direct studies on allopregnanediol are less common, the actions of its parent compound, allopregnanolone, in promoting neuronal differentiation from both rodent and human neural progenitor cells in vitro underscore the potential influence of these neurosteroids on fundamental developmental processes. nih.govnih.gov
Table 1: Effects of Allopregnanolone (Allopregnanediol Precursor) on Neuronal and Glial Cell Development in Animal Models
| Model System | Key Findings | Reference |
| Triple transgenic mouse model of Alzheimer's disease (3xTgAD) | Restored the neuron/astrocyte ratio from adult neural stem cells. | nih.gov |
| Adult 3xTgAD Neural Stem Cells (in vitro) | Counteracted the accelerated age-dependent shift from neuronal to glial differentiation. | nih.gov |
| Rodent and Human Neural Progenitor Cells (in vitro) | Promoted neuronal differentiation. | nih.govnih.gov |
Promotion of Myelination and Oligodendrocyte Maturation
Research in preclinical animal models has pointed to a role for allopregnanolone, the precursor to allopregnanediol, in promoting myelination and the maturation of oligodendrocytes, the myelin-producing cells of the central nervous system. In the 3xTgAD mouse model, treatment with allopregnanolone led to a significant increase in the expression of Olig2, a marker for oligodendrocyte precursor cells. nih.gov This was accompanied by a rise in the number of Olig2-positive cells within the corpus callosum, a major white matter tract in the brain. nih.gov
Further evidence comes from studies showing that allopregnanolone administration in 3xTgAD mice increased the levels of CNPase, a marker for oligodendrocyte myelin. plos.org These findings suggest that allopregnanolone can foster an environment conducive to oligodendrogenesis and myelin formation. nih.govplos.org The process of myelination is critical for proper neuronal function, and its enhancement could have significant implications for both development and repair in the nervous system. The generation of myelin by oligodendrocytes is a complex and energy-demanding process, making these cells vulnerable to various insults. mdpi.com The promotion of oligodendrocyte maturation and myelination by neurosteroids like allopregnanolone highlights a potential pathway for supporting white matter integrity. nih.gov
Table 2: Allopregnanolone's Influence on Myelination and Oligodendrocyte Markers in Animal Models
| Animal Model | Marker | Outcome | Reference |
| 3xTgAD Mouse | Olig2 | Increased protein levels and number of Olig2+ cells in the frontal cortex and corpus callosum. | nih.gov |
| 3xTgAD Mouse | CNPase | Increased expression. | plos.org |
Influence on Synaptic Plasticity and Circuit Development
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and the development of neural circuits. frontiersin.org In a rat model of metabolic syndrome, which is associated with cognitive impairment, allopregnanolone therapy was found to improve spatial working memory. mdpi.comnih.gov This functional improvement was correlated with an enhanced expression of synaptophysin in the hippocampus, a key protein involved in synaptic vesicle function and plasticity. mdpi.com Synaptophysin is considered an essential marker of neuronal plasticity and plays a crucial role in the regulation of neurotransmitter release. mdpi.com
The development and refinement of neural circuits are heavily dependent on synaptic plasticity. frontiersin.org Alterations in these processes can lead to significant neurological and developmental disorders. nih.gov While direct evidence for allopregnanediol's role is still emerging, the effects of its parent compound, allopregnanolone, on synaptic proteins like synaptophysin in animal models of cognitive dysfunction suggest a potential influence on the molecular machinery that governs synaptic function and, by extension, the development and maintenance of neural circuits. mdpi.comnih.gov
Table 3: Impact of Allopregnanolone on Synaptic Plasticity Markers in a Rat Model of Metabolic Syndrome
| Marker | Brain Region | Effect of Allopregnanolone | Reference |
| Synaptophysin | Hippocampus | Improved expression | mdpi.comnih.gov |
Neuroprotection and Neuroregeneration in Animal Models
Attenuation of Neuronal Cell Death in Models of Neurodegeneration
The mechanisms underlying neuronal cell death in neurodegenerative disorders are complex, often involving factors like protein misfolding, oxidative stress, and neuroinflammation. frontiersin.orgnih.gov By promoting neuronal survival, neurosteroids like allopregnanolone may help to counteract the degenerative processes that lead to the progressive loss of neurons. plos.org While much of the research has focused on allopregnanolone, the findings provide a strong rationale for investigating the potential neuroprotective effects of its metabolites, including allopregnanediol, in various models of neurodegeneration.
Table 4: Neuroprotective Effects of Allopregnanolone in a Preclinical Model of Alzheimer's Disease
| Animal Model | Key Protective Effect | Reference |
| 3xTgAD Mouse | Increased survival of newly generated neurons. | plos.org |
| 3xTgAD Mouse | Reduced overall Alzheimer's disease pathology. | plos.org |
Promotion of Neurogenesis and Neural Progenitor Cell Proliferation
The generation of new neurons, a process known as neurogenesis, is crucial for brain plasticity and repair. Allopregnanolone has been shown to robustly promote the proliferation of neural progenitor cells (NPCs) and neurogenesis in several preclinical models. In vitro studies have demonstrated that allopregnanolone induces a significant, dose-dependent increase in the proliferation of NPCs derived from the rat hippocampus and human cortical neural stem cells. nih.gov This effect was found to be stereospecific, highlighting a specific biological mechanism. nih.gov
In vivo studies using the 3xTgAD mouse model of Alzheimer's disease have corroborated these findings. Allopregnanolone administration was shown to promote neurogenesis in the subgranular zone of the hippocampus, a key neurogenic niche in the adult brain. plos.org Furthermore, allopregnanolone treatment was capable of restoring the neuronal differentiation capacity of adult 3xTgAD NSCs in vitro and promoted both neuronal proliferation and differentiation in the brains of these mice in vivo. nih.gov These findings collectively indicate that allopregnanolone can stimulate the brain's endogenous regenerative capacity by promoting the proliferation of neural progenitors and their subsequent development into new neurons. nih.govnih.govplos.org
Table 5: Pro-neurogenic and Proliferative Effects of Allopregnanolone in Preclinical Models
| Model System | Effect | Key Findings | Reference |
| Rat Hippocampal Neural Progenitor Cells (in vitro) | Proliferation | Dose-dependent increase in proliferation. | nih.gov |
| Human Cortical Neural Stem Cells (in vitro) | Proliferation | Significant increase in proliferation. | nih.gov |
| 3xTgAD Mouse Model (in vivo) | Neurogenesis | Promoted neurogenesis in the hippocampal subgranular zone. | plos.org |
| 3xTgAD Mouse Model (in vivo) | Proliferation & Differentiation | Promoted neuronal proliferation and differentiation. | nih.gov |
Restoration of Neuronal Function and Regenerative Capacity
Allopregnanediol's precursor, allopregnanolone, has demonstrated significant potential in promoting neuronal regeneration and functional recovery in various preclinical animal models. In mouse models of Alzheimer's disease (AD), allopregnanolone has been shown to be a powerful inducer of neural progenitor cell proliferation. nih.govnih.gov Specifically, it boosts neurogenesis in the subgranular zone of the dentate gyrus and the subventricular zone in the 3xTgAD mouse model. nih.govnih.gov This increase in the birth of new neurons is associated with the reversal of learning and memory deficits in these mice, both before and after the development of AD pathology. nih.govnih.gov
Beyond neurogenesis, allopregnanolone also supports the generation of white matter. nih.govnih.gov Studies have shown that it can increase myelin basic protein in organotypic slice cultures of the rat cerebellum and delay demyelination in a mouse model of Niemann-Pick C disease. nih.gov In the 3xTgAD mouse model, allopregnanolone treatment led to an increase in the myelin marker CNPase, suggesting it has pro-myelinating capabilities by potentially stimulating oligodendrocyte progenitor cells. nih.gov
In the context of traumatic brain injury (TBI), allopregnanolone has been found to improve behavioral recovery and reduce neuronal loss. nih.gov In a rat model of TBI involving bilateral medial prefrontal cortex contusions, treatment with allopregnanolone resulted in better performance in the Morris Water Maze, a spatial learning task. nih.gov Histological analysis confirmed that allopregnanolone-treated rats had less neuronal loss in the mediodorsal nucleus of the thalamus and the nucleus basalis magnocellularis compared to untreated injured rats. nih.gov These findings suggest that allopregnanolone may help in the cognitive and morphological recovery from TBI. nih.gov
The regenerative effects of allopregnanolone are not limited to a single mechanism. It appears to be a multi-faceted neurosteroid that not only promotes the creation of new neurons but also simultaneously reduces the pathological hallmarks of diseases like Alzheimer's. nih.gov
Table 1: Effects of Allopregnanolone on Neuronal Function and Regeneration in Animal Models
| Model | Key Findings | Reference |
| 3xTgAD Mouse Model of Alzheimer's Disease | Potent inducer of neural progenitor proliferation in vitro and in vivo. nih.govnih.gov | nih.govnih.gov |
| 3xTgAD Mouse Model of Alzheimer's Disease | Increased neurogenesis in the subgranular zone and subventricular zone. nih.govnih.gov | nih.govnih.gov |
| 3xTgAD Mouse Model of Alzheimer's Disease | Reversed learning and memory deficits. nih.govnih.gov | nih.govnih.gov |
| 3xTgAD Mouse Model of Alzheimer's Disease | Increased markers of white matter generation and cholesterol homeostasis. nih.govnih.gov | nih.govnih.gov |
| Rat Model of Traumatic Brain Injury | Enhanced behavioral recovery in a spatial learning task (Morris Water Maze). nih.gov | nih.gov |
| Rat Model of Traumatic Brain Injury | Decreased neuronal loss in the mediodorsal nucleus of the thalamus and nucleus basalis magnocellularis. nih.gov | nih.gov |
| Niemann-Pick C Mouse Model | Delayed demyelination. nih.gov | nih.gov |
| Rat Cerebellum Organotypic Slice Cultures | Increased myelin basic protein. nih.gov | nih.gov |
Mitigation of Amyloid-Beta Pathology (in relevant models)
In preclinical models of Alzheimer's disease, allopregnanolone has been shown to effectively reduce the burden of amyloid-beta (Aβ) pathology. nih.govnih.gov The amyloid cascade hypothesis posits that the accumulation and aggregation of Aβ in the brain is a primary event in the progression of Alzheimer's disease. scienceopen.com Animal models, such as the 3xTgAD mouse, have been instrumental in studying the development of Aβ pathology. frontiersin.org
Research using the 3xTgAD mouse model has demonstrated that allopregnanolone treatment significantly reduces the Aβ burden. nih.govnih.gov This reduction in amyloid plaques is a key indicator of the compound's potential therapeutic effect. Beyond simply reducing existing plaques, allopregnanolone also appears to influence the processes that lead to their formation. For instance, its synthetic analog, ganaxolone (B1674614), has been shown to mitigate Aβ toxicity in a mouse model of AD. nih.gov Ganaxolone's mechanism of action is linked to the regulation of Liver X receptors (LXRs), which are involved in cholesterol homeostasis and the clearance of Aβ aggregates. nih.gov By activating LXRβ, ganaxolone increases the expression of APOE and ABCA1, proteins that play a role in clearing Aβ. nih.gov
Furthermore, allopregnanolone has been observed to decrease the load of beta-amyloid binding alcohol dehydrogenase and reduce microglial activation in the 3xTgAD mouse model. nih.govnih.gov Chronic inflammation, driven by activated microglia surrounding amyloid plaques, is a well-established feature of Alzheimer's disease pathology that contributes to neuronal damage. scienceopen.com By reducing microglial activation, allopregnanolone may help to dampen this inflammatory response.
The timing and frequency of allopregnanolone administration appear to be crucial for its efficacy. Studies in 3xTgAD mice have indicated that a once-per-week treatment regimen is optimal for both stimulating neurogenesis and reducing the pathological markers of Alzheimer's disease. nih.govnih.gov
Table 2: Allopregnanolone's Impact on Amyloid-Beta Pathology in Animal Models
| Animal Model | Key Findings | Reference |
| 3xTgAD Mouse Model | Significantly reduced beta-amyloid burden. nih.govnih.gov | nih.govnih.gov |
| 3xTgAD Mouse Model | Reduced beta-amyloid binding alcohol dehydrogenase load. nih.gov | nih.gov |
| 3xTgAD Mouse Model | Decreased microglial activation. nih.govnih.gov | nih.govnih.gov |
| Aβ1-42 induced AD Mouse Model | Ganaxolone (a synthetic analog) ameliorated cognitive impairment and reduced Aβ toxicity. nih.gov | nih.gov |
Improvement of Mitochondrial Function (in relevant models)
Mitochondrial dysfunction is recognized as an early and significant event in the pathogenesis of Alzheimer's disease. nih.govnih.gov Allopregnanolone has demonstrated the ability to reverse bioenergetic deficits in preclinical models, suggesting a role in improving mitochondrial function. nih.gov
In a study using the female 3xTgAD mouse model, allopregnanolone was found to enhance brain mitochondrial bioenergetics. nih.gov This was achieved by increasing glucose metabolism while simultaneously inhibiting fatty acid metabolism in the brain. nih.gov The compound boosted the catalytic capacity of mitochondria by increasing the expression and activity of key enzymes involved in glucose metabolism. nih.gov
Furthermore, allopregnanolone's synthetic analog, ganaxolone, has been shown to restore mitochondrial function in an Aβ1-42 induced mouse model of Alzheimer's disease. nih.gov This restoration of mitochondrial health is a key aspect of its neuroprotective effects. The ability of these compounds to positively modulate mitochondrial bioenergetics highlights a crucial mechanism through which they may exert their therapeutic effects in neurodegenerative diseases. nih.govnih.gov
Table 3: Effects of Allopregnanolone on Mitochondrial Function in Animal Models
| Animal Model | Key Findings | Reference |
| Female 3xTgAD Mouse Model | Potentiated brain mitochondrial bioenergetics. nih.gov | nih.gov |
| Female 3xTgAD Mouse Model | Increased brain glucose metabolism and inhibited brain fatty acid metabolism. nih.gov | nih.gov |
| Female 3xTgAD Mouse Model | Decreased mitochondrial proton leak and suppressed mitochondrial uncoupling. nih.gov | nih.gov |
| Female 3xTgAD Mouse Model | Reduced lipid peroxidation, indicating decreased oxidative stress. nih.gov | nih.gov |
| Aβ1-42 induced AD Mouse Model | Ganaxolone (synthetic analog) restored mitochondrial function. nih.gov | nih.gov |
Modulation of Stress Response Systems in Animal Models
Effects on Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity
Allopregnanediol and its precursor, allopregnanolone, play a significant role in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. nih.gov Research in animal models suggests a correlation between the brain's endogenous levels of allopregnanolone and the activity of the HPA axis, both at baseline and in response to stress. nih.gov
Allopregnanolone is known to normalize HPA axis function, helping to restore homeostasis after a stressful event. nih.gov It achieves this, in part, through its potent positive modulation of GABA-A receptors, which are key inhibitory neurotransmitter receptors in the brain. nih.gov This GABAergic inhibition helps to regulate the neuroendocrine stress response. nih.gov
A blunted allopregnanolone response to acute stress has been observed in female rats and is thought to be a potential mechanism contributing to increased vulnerability to stress. nih.gov This highlights the importance of allopregnanolone in maintaining a healthy stress response.
Behavioral Responses to Stressors in Preclinical Paradigms
Allopregnanediol and its related neurosteroids have been shown to influence behavioral responses to stress in various preclinical tests. The forced swim test (FST) and the elevated plus-maze (EPM) are two commonly used paradigms to assess despair-like and anxiety-like behaviors in rodents, respectively. researchgate.netbiomolther.orgnih.gov
In the FST, immobility is interpreted as a despair-like behavior. conductscience.com Studies in ovariectomized rats have shown that both progesterone (B1679170) and its metabolite, allopregnanolone, can reduce the total time of immobility in the FST, suggesting an antidepressant-like effect. researchgate.net Allopregnanolone produced a reduction in immobility that began shortly after administration and lasted for about 1.5 hours. researchgate.net This suggests a rapid but relatively short-lived anti-stress effect in this particular paradigm. researchgate.net
In the EPM, which assesses anxiety by measuring the time spent in open versus enclosed arms, allopregnanolone has also been shown to have anxiolytic-like effects. nih.gov For instance, a decrease in brain and plasma concentrations of allopregnanolone in female rats has been associated with anxiety-like behavior in the EPM. nih.gov
Furthermore, in a mouse model relevant to Tourette syndrome, acute stress was found to worsen tic-like stereotypies, and this effect was mediated by allopregnanolone in the prefrontal cortex. nih.gov Inhibition of allopregnanolone synthesis or its pharmacological antagonism reduced these stress-induced behavioral effects. nih.gov This indicates that allopregnanolone's role in stress-related behaviors can be complex and context-dependent.
Table 4: Behavioral Responses to Allopregnanolone in Preclinical Stress Paradigms
| Animal Model | Behavioral Test | Key Findings | Reference |
| Ovariectomized Rats | Forced Swim Test | Reduced immobility, suggesting an antidepressant-like effect. researchgate.net | researchgate.net |
| Female Rats | Elevated Plus-Maze | Reduced allopregnanolone levels associated with anxiety-like behavior. nih.gov | nih.gov |
| Mouse Model of Tourette Syndrome | Spatial Confinement Stress | Allopregnanolone in the prefrontal cortex mediated the worsening of tic-like stereotypies. nih.gov | nih.gov |
Behavioral Phenotypes and Neuromodulatory Effects in Animal Models
Allopregnanediol and its related neurosteroids act as significant neuromodulators, influencing a wide range of behaviors in animal models beyond the stress response. frontiersin.org Neuromodulators can broadly organize an animal's behavior to meet specific needs by acting on various neural circuits. biorxiv.org
Allopregnanolone's primary mechanism of neuromodulation is through its potentiation of GABA-A receptor function. nih.gov This enhancement of inhibitory neurotransmission can have widespread effects on neuronal excitability and, consequently, on behavior. frontiersin.org
In preclinical studies, allopregnanolone has been shown to influence cognitive functions. For example, as mentioned previously, it can reverse learning and memory deficits in mouse models of Alzheimer's disease. nih.govnih.gov In models of traumatic brain injury, it has been shown to improve performance in spatial learning tasks. nih.gov
The neuromodulatory effects of allopregnanolone are also evident in its influence on motor behaviors and stereotypies. In a mouse model of Tourette syndrome, allopregnanolone administered systemically or directly into the prefrontal cortex dose-dependently worsened grooming stereotypies. nih.gov This highlights how allopregnanolone's neuromodulatory actions can exacerbate certain behavioral phenotypes in specific disease models.
The concept of neuromodulation also encompasses the idea that these substances can influence the variability of behavior within a population. frontiersin.org Variations in the levels of neuromodulators or the expression of their receptors can contribute to individual differences in behavioral preferences. frontiersin.org While specific studies on allopregnanediol's role in behavioral individuality are less common, its potent effects on neuronal function suggest it could be a factor in such processes.
The broad impact of allopregnanolone on neuronal function, from neurogenesis to synaptic inhibition, underscores its critical role as a neuromodulator in shaping a diverse array of behavioral phenotypes in preclinical animal models.
Influence on Motivated Behaviors (e.g., lordosis)
Allopregnanediol, a metabolite of progesterone, is understood to play a role in motivated behaviors in preclinical animal models. Its influence is notably observed in the context of sexual and parental behaviors. While direct evidence linking allopregnanediol to the lordosis reflex in female rats is still emerging, its precursor, progesterone, and its metabolites are known to be crucial for this behavior. Lordosis, a characteristic posture of sexual receptivity in female rodents, is dependent on the action of steroid hormones in the brain. mdpi.comtaylorandfrancis.com The expression of this behavior is a key indicator of the motivational state for mating. mdpi.comnih.gov
Recent research has highlighted the role of allopregnanediol in parental care, a highly motivated behavior. A study on oldfield mice (Peromyscus polionotus), a monogamous and biparental species, discovered that a related steroid, 20α-hydroxyprogesterone, induces parental behaviors. nih.govsciencemediacentre.es This steroid is converted in the brain to allopregnanediol, which is thought to act on GABA receptors to modulate neuronal activity related to parenting. bsky.app A single administration of allopregnanediol was found to increase pup retrieval and nest-building behaviors in these mice. nih.gov This suggests that allopregnanediol is a key mediator in the neural circuits governing this form of social motivation. While this research provides strong evidence for allopregnanediol's role in parental motivation, further studies are needed to fully elucidate its direct influence on sexually motivated behaviors like lordosis.
Table 1: Influence of Allopregnanediol on Motivated Behaviors
| Behavior | Animal Model | Key Findings |
|---|---|---|
| Parental Care | Oldfield mice (Peromyscus polionotus) | A single injection of allopregnanediol increased pup retrieval and nest-building behavior. nih.gov |
| Parental Care | Deer mice (Peromyscus maniculatus) | Allopregnanediol's precursor, 20α-hydroxyprogesterone, was sufficient to induce parental behavior. bsky.app |
Role in Modulating Anxiety-Related and Antidepressant-Like Behaviors
Allopregnanediol has demonstrated significant effects on anxiety-related and antidepressant-like behaviors in various preclinical rodent models. Its actions are often studied in paradigms such as the forced swim test (FST) and social isolation models, which are designed to induce states analogous to human anxiety and depression. nih.govjneurology.com
In the forced swim test, a common screening tool for potential antidepressants, the duration of immobility is interpreted as a measure of behavioral despair. researchgate.netpsicothema.comnih.gov Studies have shown that administration of allopregnanolone, a precursor to allopregnanediol, can reduce immobility time in rats, suggesting an antidepressant-like effect. researchgate.net One study in ovariectomized Wistar rats found that allopregnanolone reduced immobility beginning 30 minutes after injection, with the effect lasting for about 1.5 hours. researchgate.net
The social isolation model in rodents is used to induce a chronic stress state that leads to depressive and anxiety-like behaviors. nih.gov Research has shown that chronic social isolation is associated with a significant reduction in endogenous allopregnanolone levels. nih.gov When exogenous allopregnanolone was administered to socially isolated rats, it prevented the development of these behaviors and impairments in hippocampal neurogenesis. nih.gov Furthermore, treatment with allopregnanolone after a period of social isolation was able to restore the normal behavioral profile. nih.gov
Table 2: Modulation of Anxiety-Related and Antidepressant-Like Behaviors by Allopregnanediol Precursors
| Behavioral Test/Model | Animal Model | Key Findings |
|---|---|---|
| Forced Swim Test (FST) | Ovariectomized Wistar rats | Allopregnanolone reduced immobility time, indicating an antidepressant-like effect. researchgate.net |
| Social Isolation Model | Rats | Exogenous allopregnanolone prevented and restored depressive/anxiety-like behaviors. nih.gov |
Effects on Learning and Memory Functions in Disease Models
Allopregnanediol and its parent compounds have been investigated for their effects on learning and memory, particularly in animal models of Alzheimer's disease (AD). nih.govalzforum.orgnih.gov These studies often utilize transgenic mouse models that develop key pathological features of AD, such as amyloid-beta (Aβ) plaques and neurofibrillary tangles. alzforum.orgnih.gov
In the 3xTgAD mouse model of Alzheimer's, allopregnanolone has been shown to restore cognitive function, promote the survival of new neurons (neurogenesis), and reduce the generation of Aβ in brain regions critical for memory, such as the hippocampus and cortex. alzdiscovery.org Research has demonstrated that allopregnanolone can reverse deficits in hippocampal-dependent associative learning and memory in these mice, particularly when administered in the earlier stages of pathology before the extensive formation of Aβ plaques. nih.govnih.gov The restoration of cognitive function has been directly correlated with the survival of newly generated neurons in the hippocampus. nih.govnih.gov
Furthermore, allopregnanolone has shown therapeutic potential in aged non-transgenic mice, suggesting it may also address age-related cognitive decline. nih.govnih.gov In these animals, allopregnanolone treatment significantly increased the survival of new neurons and improved performance in learning and memory tasks. nih.gov However, it is important to note that the effects of allopregnanolone can be dependent on the dosing regimen, with some studies reporting that chronic, continuous administration may impair learning and memory. alzforum.orgalzdiscovery.org
Table 3: Effects of Allopregnanediol Precursors on Learning and Memory in Alzheimer's Disease Models
| Animal Model | Key Findings |
|---|---|
| 3xTgAD Mouse Model | Allopregnanolone restored hippocampal-dependent learning and memory and increased neurogenesis. nih.govalzdiscovery.orgnih.gov |
| Aged Non-Transgenic Mice | Allopregnanolone improved learning and memory and increased the survival of new neurons. nih.govnih.gov |
Impact on Parental Care Behaviors
Recent preclinical studies have identified a significant role for allopregnanediol in the regulation of parental care behaviors. This has been particularly illuminated in studies comparing monogamous, biparental species with their promiscuous, uniparental counterparts.
A groundbreaking study in oldfield mice (Peromyscus polionotus), a species where both parents contribute to raising offspring, revealed that a newly discovered adrenal cell type produces high levels of 20α-hydroxyprogesterone. nih.govsciencemediacentre.es This steroid is then converted to allopregnanediol in the brain. bsky.app The study demonstrated that a single injection of 20α-hydroxyprogesterone was sufficient to induce parental behaviors, such as pup retrieval and nest building, even in the promiscuous deer mouse (Peromyscus maniculatus), which typically does not exhibit paternal care. nih.govbsky.app
Direct administration of allopregnanediol to oldfield mice was also shown to enhance parental care behaviors. nih.gov These findings strongly suggest that allopregnanediol is a key downstream mediator in the neuroendocrine pathway that promotes parental care. The mechanism is thought to involve the modulation of GABAergic neurotransmission. bsky.app This research provides a compelling example of how the evolution of a specific hormonal pathway can drive complex social behaviors.
Table 4: Impact of Allopregnanediol on Parental Care Behaviors
| Animal Model | Key Findings |
|---|---|
| Oldfield mice (Peromyscus polionotus) | A single injection of allopregnanediol increased nest-building behavior in parental mice. nih.gov |
| Deer mice (Peromyscus maniculatus) & Oldfield mice | The precursor to allopregnanediol, 20α-hydroxyprogesterone, induced parental behavior in both species. nih.govbsky.app |
Systemic Physiological Effects in Preclinical Animal Models
Regulation of Blood Pressure and Cardiovascular Parameters
Preclinical evidence suggests that allopregnanediol and its parent compounds can influence cardiovascular parameters, including blood pressure. Allopregnanolone has been shown to have beneficial effects in models of neurogenic hypertension. alzdiscovery.org In rats with metabolic syndrome induced by a high-fructose diet, which leads to hypertension, treatment with allopregnanolone improved blood pressure along with other metabolic markers. alzdiscovery.org
Table 5: Regulation of Blood Pressure by Allopregnanediol Precursors
| Animal Model | Key Findings |
|---|---|
| Rat model of metabolic syndrome | Allopregnanolone treatment improved hypertension. alzdiscovery.org |
| Preclinical models of neurogenic hypertension | Allopregnanolone has shown potential benefits. alzdiscovery.org |
Involvement in Peripheral Neuropathy Progression
Allopregnanediol and its precursors have been shown to have protective effects in preclinical models of peripheral neuropathy, a condition characterized by damage to the peripheral nerves. mdpi.com
In a streptozotocin-induced diabetic rat model, a common model for studying diabetic neuropathy, treatment with allopregnanolone markedly ameliorated thermal hyperalgesia (increased sensitivity to heat) and motor deficits associated with the condition. nih.govnih.gov The study also found that allopregnanolone treatment prevented the diabetes-induced down-regulation of the γ2 subunit of the GABA-A receptor in the spinal cord. nih.govnih.gov This suggests that the protective effects of allopregnanolone in diabetic neuropathy may be mediated, at least in part, through its interaction with the GABAergic system. nih.govnih.gov
These findings indicate that allopregnanediol could play a role in mitigating the progression and symptoms of peripheral neuropathy, offering a potential avenue for therapeutic intervention.
Table 6: Involvement of Allopregnanediol Precursors in Peripheral Neuropathy
| Animal Model | Key Findings |
|---|---|
| Streptozotocin-induced diabetic rats | Allopregnanolone ameliorated thermal hyperalgesia and motor deficits. nih.govnih.gov |
| Streptozotocin-induced diabetic rats | Allopregnanolone inhibited the down-regulation of GABA-A receptor subunits in the spinal cord. nih.govnih.gov |
Investigative Methodologies in Allopregnanediol Research
Analytical Techniques for Allopregnanediol Quantification in Biological Matrices
Accurate measurement of allopregnanediol in biological matrices like serum, urine, and brain tissue is fundamental to understanding its physiological and pathological roles. This is primarily achieved through advanced chromatographic and spectrometric methods, as well as specialized urine analysis profiles.
Chromatographic and Spectrometric Methods (e.g., Gas Chromatography-Mass Spectrometry)
Chromatographic techniques coupled with mass spectrometry are the gold standard for the quantification of steroids, including allopregnanediol. amegroups.org These methods offer high sensitivity and specificity, which are crucial for distinguishing between structurally similar steroid isomers. ucl.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a cornerstone in steroid analysis. meridianvalleylab.com It is a robust technique for separating volatile and semi-volatile compounds. thermofisher.com For the analysis of steroid hormones like allopregnanediol, which are not inherently volatile, a derivatization step is typically required to make them suitable for gas chromatography. mdpi.com This process increases the volatility and thermal stability of the analytes. medrxiv.org GC-MS provides excellent resolution and is used for both targeted and untargeted steroid profiling. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), has become increasingly popular for steroid analysis. medrxiv.orgwikipedia.org LC-MS offers the advantage of analyzing a wide range of compounds, including those that are not easily volatilized, without the need for derivatization. medrxiv.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is highly sensitive and selective, making it suitable for quantifying low-concentration analytes in complex biological samples. wikipedia.orgnih.govgoogle.com Sample preparation for LC-MS often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances. mdpi.com
The table below summarizes the key features of these analytical techniques.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile/derivatized compounds based on their physicochemical properties. | Separates compounds in a liquid mobile phase. |
| Sample Volatility | Requires volatile or derivatized analytes. thermofisher.com | Suitable for a wide range of volatilities, no derivatization needed. medrxiv.org |
| Sensitivity | High sensitivity. mdpi.com | High sensitivity and specificity. wikipedia.orgusbiotek.com |
| Applications | Steroid profiling, discovery of new steroids. mdpi.com | Quantification of steroids in serum, plasma, and urine. medrxiv.orgnih.govnih.gov |
| Sample Preparation | Often requires hydrolysis and derivatization. mdpi.com | Typically involves extraction (LLE, SPE) and protein precipitation. mdpi.com |
Dried Urine Hormone Profile Analysis
Dried urine hormone testing presents a convenient and non-invasive method for assessing hormone levels, including allopregnanediol and its metabolites. meridianvalleylab.comhealthily.co.uknutripath.com.aunutripath.com.au This approach involves collecting urine samples on a filter paper card at specific times throughout the day, which are then dried and sent to a laboratory for analysis. meridianvalleylab.com
This methodology offers several advantages, including ease of sample collection and stability during transport and storage. bohrium.comnih.govresearchgate.net The analysis of these dried samples is typically performed using LC-MS/MS, which provides the necessary sensitivity and specificity to measure a comprehensive panel of hormones and their metabolites. usbiotek.combohrium.comnih.govresearchgate.net Dried urine profiles can provide valuable information on the diurnal rhythm of hormones like cortisol and cortisone, in addition to levels of sex hormones and their metabolites, such as pregnanediol (B26743) and allopregnanolone (B1667786). meridianvalleylab.comhealthily.co.uk
Several commercial laboratories offer dried urine tests that include allopregnanediol as part of their comprehensive hormone panels. healthily.co.uknutripath.com.aunutripath.com.au These tests can be useful for assessing hormonal imbalances and guiding treatment strategies. nutripath.com.au
In Vitro Experimental Models for Studying Allopregnanediol Bioactivity
To understand the biological effects of allopregnanediol at the cellular and tissue level, researchers utilize various in vitro models. These systems allow for controlled experiments to dissect the mechanisms of action of this neurosteroid.
Primary Neuronal and Glial Cell Cultures
Primary cell cultures involve isolating and growing cells directly from animal tissues, providing a model that closely resembles the in vivo environment. frontiersin.org
Primary Neuronal Cultures are used to study the direct effects of allopregnanediol on neurons. These cultures are often derived from specific brain regions, such as the hippocampus. nih.gov Research using these models has shown that allopregnanediol can influence neuronal survival and differentiation. researchgate.net
Primary Glial Cell Cultures , which include astrocytes and oligodendrocytes, are essential for understanding the interaction of allopregnanediol with non-neuronal cells in the central nervous system (CNS). nih.gov Astrocytes and oligodendrocytes play crucial roles in supporting neuronal function, and studies have shown that glial cells can both respond to and produce neurosteroids. nih.govoliverfinlay.com For instance, allopregnanediol has been shown to modulate the expression of glial fibrillary acidic protein (GFAP) in cultured astrocytes. nih.gov
Co-cultures of neurons and glial cells are also employed to investigate the complex interactions between these cell types in response to allopregnanediol. altex.org
Neural Progenitor Cell Systems
Neural progenitor cells (NPCs) are multipotent cells that can differentiate into neurons, astrocytes, and oligodendrocytes. stemcell.comfrontiersin.org They are found in specific regions of the adult brain and are crucial for neurogenesis. frontiersin.org
In vitro systems using NPCs, often grown as neurospheres, are powerful tools to study the effects of compounds like allopregnanediol on neurogenesis and gliogenesis. nih.govfrontiersin.org Studies have demonstrated that allopregnanolone, a related neurosteroid, promotes the proliferation of both rodent and human NPCs in culture. nih.govnih.gov Research has also shown that allopregnanolone can restore the balance between neuronal and glial differentiation in NPCs derived from a mouse model of Alzheimer's disease. nih.gov These findings highlight the potential of targeting NPCs with neurosteroids for therapeutic purposes.
The differentiation of NPCs into specific neural lineages can be directed in vitro by using specific culture conditions and growth factors. plos.orgrndsystems.com This allows for detailed investigation into the molecular mechanisms by which allopregnanediol influences cell fate decisions.
Organotypic Slice Cultures and Organoids
Organotypic Slice Cultures involve maintaining thin slices of brain tissue in vitro for extended periods. These cultures preserve the three-dimensional architecture and local synaptic circuitry of the brain region from which they are derived. nih.gov This makes them an excellent model for studying the effects of allopregnanediol on a more integrated system than dissociated cell cultures. For example, organotypic hippocampal slice cultures have been used to demonstrate the neuroprotective effects of certain compounds against neurodegeneration. xiahepublishing.com Research has also indicated that allopregnanolone can increase myelin basic protein in organotypic slice cultures of the rat cerebellum. nih.gov
Brain Organoids are three-dimensional, self-assembling structures derived from pluripotent stem cells that mimic the cellular organization and developmental processes of the human brain. nih.govhubrecht.eu This cutting-edge technology provides a human-based model to study neurodevelopment and disease. nih.govmdpi.com Brain organoids can be used to investigate the impact of neurosteroids like allopregnanediol on human brain development and to model neurological and psychiatric disorders. nih.govmdpi.com While still a developing technology, brain organoids hold immense promise for personalized medicine and drug screening. nih.govmdpi.com
The table below outlines the key characteristics of these advanced in vitro models.
| Model | Description | Key Advantages | Research Applications for Allopregnanediol |
| Primary Cell Cultures | Dissociated cells from specific brain regions. frontiersin.org | Allows for study of specific cell types (neurons, glia). nih.govnih.gov | Investigating direct effects on neuronal survival and glial function. researchgate.netnih.gov |
| Neural Progenitor Cells | Multipotent cells that generate neurons and glia. stemcell.comfrontiersin.org | Ideal for studying neurogenesis and cell fate. nih.govnih.gov | Assessing influence on proliferation and differentiation pathways. nih.gov |
| Organotypic Slice Cultures | Thin slices of brain tissue maintaining 3D structure. nih.gov | Preserves local synaptic circuitry. nih.gov | Examining effects on synaptic function and neuroprotection in a tissue context. nih.govxiahepublishing.com |
| Brain Organoids | 3D self-assembled structures from stem cells. nih.govhubrecht.eu | Models human brain development and complexity. nih.govmdpi.com | Studying impact on human neurodevelopment and disease modeling. nih.govmdpi.com |
Receptor Binding and Functional Assays (e.g., electrophysiology)
The primary molecular target of allopregnanediol is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. frontiersin.org To elucidate the interaction between allopregnanediol and this receptor, researchers employ a variety of in vitro techniques, including receptor binding assays and functional assays like electrophysiology.
Receptor binding assays are utilized to determine the affinity and specificity of allopregnanediol for the GABA-A receptor. These assays typically involve using radiolabeled ligands that are known to bind to specific sites on the receptor complex. By measuring the displacement of these radioligands by allopregnanediol, scientists can infer its binding characteristics. Studies have shown that allopregnanediol acts as a positive allosteric modulator, binding to a site on the GABA-A receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates. frontiersin.orgnih.gov This binding enhances the effect of GABA, increasing the flow of chloride ions into the neuron and causing hyperpolarization, which reduces the neuron's excitability.
Electrophysiology techniques, such as patch-clamp and voltage-clamp recordings, provide a functional measure of allopregnanediol's effect on GABA-A receptor activity. These methods allow researchers to directly measure the ion currents flowing through the receptor's channel in response to GABA and allopregnanediol application. Electrophysiological studies have confirmed that allopregnanediol potentiates GABA-activated currents, leading to a greater inhibitory effect. frontiersin.org This potentiation is observed as an increase in the amplitude and duration of the current. At higher concentrations, allopregnanediol can also directly activate the GABA-A receptor in the absence of GABA. nih.gov
The subunit composition of the GABA-A receptor can influence its sensitivity to allopregnanediol. frontiersin.org Different combinations of α, β, and γ subunits create receptor subtypes with varying pharmacological properties. wikipedia.org Functional assays using cells expressing specific GABA-A receptor subunit combinations have been instrumental in characterizing these differences. For instance, extrasynaptic receptors containing δ subunits are particularly sensitive to neurosteroids like allopregnanediol. frontiersin.org
In Vivo Preclinical Animal Models for Investigating Allopregnanediol Physiology and Pathology
To understand the physiological and pathological roles of allopregnanediol in a living organism, researchers rely on various preclinical animal models. These models allow for the investigation of the compound's effects on complex behaviors and disease states.
Rodent models, particularly mice and rats, are the most commonly used systems in allopregnanediol research due to their genetic and physiological similarities to humans, as well as the availability of established disease models. denison.eduoaepublish.com These models have been pivotal in studying the role of allopregnanediol in a range of neurological and endocrine conditions.
For example, rodent models of Alzheimer's disease have been used to investigate the neuroprotective and neurogenic potential of allopregnanolone, a closely related neurosteroid from which allopregnanediol is derived. nih.govnih.gov Studies in these models have shown that administration of allopregnanolone can promote the proliferation of neural progenitor cells and improve cognitive function. jneurosci.orgnih.gov
In the context of endocrine conditions, rat models have been employed to study the effects of allopregnanediol on hormone secretion. For instance, research in castrated rats pre-treated with estrogen has demonstrated that allopregnanediol can stimulate the release of luteinizing hormone (LH) while inhibiting the secretion of follicle-stimulating hormone (FSH). medchemexpress.com Rodent models of gestational diabetes have also been used to investigate changes in progesterone (B1679170) metabolite levels, including sulfated forms of allopregnanediol. nih.gov
While rodent models are prevalent, non-rodent species also serve as valuable tools in allopregnanediol research, often providing unique physiological contexts.
Sheep have been used as a model to study the distribution and metabolism of progesterone and its metabolites, including those related to allopregnanediol. nih.gov The fetal sheep model has been particularly important for investigating the role of neurosteroids during development and in response to stressors like umbilical cord occlusion, which has been shown to increase allopregnanolone levels in the fetal brain. nih.gov
Guinea pig models have been utilized in studies of amyotrophic lateral sclerosis (ALS) to investigate autoimmune responses against motor neurons. frontiersin.org While not directly focused on allopregnanediol, these models provide a platform for exploring the broader neuroprotective roles of neurosteroids. The use of lizards in allopregnanediol research is less common but has been noted in broader toxicological and endocrinological contexts. wikwik.orgnhic.gov.sagithub.com
The advent of genetic engineering has provided powerful tools to dissect the specific functions of allopregnanediol and its metabolic pathways. isaaa.orginternationalscholarsjournals.com Genetically modified animal models, such as knockout and transgenic animals, allow for the targeted manipulation of genes involved in allopregnanediol synthesis or action. frontiersin.orglibretexts.org
Transgenic mouse models of Alzheimer's disease, for instance, have been instrumental in demonstrating the therapeutic potential of allopregnanolone. nih.govnih.gov These models often overexpress genes associated with the disease, allowing researchers to study the effects of compounds like allopregnanolone on disease progression. nih.gov Similarly, knockout mice lacking specific enzymes involved in neurosteroid synthesis can help elucidate the endogenous roles of these compounds. researchgate.net
The Cre/loxP system allows for the creation of tissue-specific knockout mice, enabling researchers to investigate the function of a particular gene in a specific brain region or cell type. frontiersin.org This level of precision is crucial for understanding the complex and often region-specific effects of neurosteroids like allopregnanediol.
To assess the behavioral effects of allopregnanediol, researchers employ a variety of standardized behavioral tests. These paradigms are designed to measure specific behavioral domains, such as anxiety, depression, and learning and memory.
The forced swim test is a commonly used paradigm to screen for antidepressant-like effects of compounds. scielo.org.mx In this test, rodents are placed in a container of water from which they cannot escape. The time they spend immobile is taken as a measure of behavioral despair. Studies have shown that allopregnanolone, a precursor to allopregnanediol, can reduce immobility time in the forced swim test, suggesting an antidepressant-like effect. nih.govresearchgate.netresearchgate.net This effect is often blocked by antagonists of the GABA-A receptor, indicating that it is mediated through this pathway. nih.gov
Other behavioral tests used in allopregnanediol research include the elevated plus maze for anxiety-like behavior and various maze tasks to assess learning and memory. mdpi.com
Genetically Modified Animal Models (e.g., knockout, transgenic)
Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (PK), and what effects it has on the body (PD). allucent.com In preclinical models, this information is crucial for predicting the efficacy and potential for adverse effects of a compound. nih.gov
Pharmacokinetic studies of allopregnanolone have been conducted in various animal models, including mice and rabbits, using different routes of administration such as intravenous, subcutaneous, and topical. nih.govnih.gov These studies measure the concentration of the compound in plasma and brain tissue over time, providing key parameters like peak concentration (Cmax) and area under the curve (AUC). For example, intravenous administration of allopregnanolone in rabbits and mice resulted in peak plasma and brain levels within 5 minutes. nih.govnih.gov
Pharmacodynamic studies link the concentration of the compound to its biological effects. In the context of allopregnanediol and its related neurosteroids, PD studies might measure changes in neurogenesis markers, receptor phosphorylation, or behavioral outcomes. nih.govnih.gov For instance, studies have shown that allopregnanolone administration increases markers of neurogenesis in the hippocampus of mice. nih.gov By correlating these PD effects with the PK profile, researchers can establish an exposure-response relationship, which is critical for determining an effective dose range. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are crucial for characterizing the pharmacokinetic profile of allopregnanediol. The metabolism of its parent compound, progesterone, is a key determinant of its endogenous levels. Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. nih.govnih.gov Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces 5α-DHP to allopregnanolone. nih.govnih.gov Allopregnanolone is then further metabolized into allopregnanediol. nih.govoup.com This metabolic pathway occurs in various tissues, including the liver, brain, and even the colon. nih.govzrtlab.com The elimination of progesterone metabolites occurs through bile and urine. wikipedia.org
Pharmacokinetic studies in animal models have been vital for understanding the distribution of these compounds. For instance, after intravenous administration in rabbits and mice, allopregnanolone shows a brain-to-plasma concentration ratio of approximately 3-to-1. nih.govplos.org A slow-release subcutaneous suspension resulted in a 5-to-1 brain-to-plasma ratio at its maximum concentration. nih.govplos.org The elimination half-life of brexanolone, a stabilized formulation of allopregnanolone, is approximately nine hours. wikipedia.org
Table 1: Key Enzymes and Products in Allopregnanediol Metabolism
| Enzyme | Action | Precursor | Product |
|---|---|---|---|
| 5α-reductase (5α-R) | Reduction | Progesterone | 5α-dihydroprogesterone (5α-DHP) nih.govnih.gov |
| 3α-hydroxysteroid dehydrogenase (3α-HSD) | Reduction | 5α-dihydroprogesterone (5α-DHP) | Allopregnanolone nih.govnih.gov |
| 20α-hydroxysteroid dehydrogenase (20α-HSD) | Reduction | Allopregnanolone | 5α-Pregnan-3α,20α-diol (Allopregnanediol) nih.gov |
Dose-Response Characterization in Preclinical Efficacy Models
Preclinical models are fundamental for establishing the dose-response relationship of allopregnanediol and its direct precursor, allopregnanolone. These studies help determine the potential efficacy of these neurosteroids across various conditions. For example, in preclinical models of Alzheimer's disease, allopregnanolone has been shown to promote neurogenesis, reduce inflammation, and lower the burden of amyloid-beta (Aβ). alzdiscovery.orgalzdiscovery.orgplos.org A study in a triple transgenic mouse model of Alzheimer's (3xTgAD) found that a weekly administration regimen was optimal for both promoting the survival of new neural cells and reducing Aβ pathology. plos.org
Allopregnanolone has also demonstrated regenerative properties in rodent models of Parkinson's disease, restoring cognitive function. alzdiscovery.orgalzdiscovery.org Furthermore, its neuroprotective effects have been observed in models of traumatic brain injury, ischemia, and diabetic neuropathy. nih.govalzdiscovery.orgalzdiscovery.org These preclinical efficacy studies are essential for identifying the effective dose ranges and treatment regimens for potential therapeutic applications. researchgate.net
Table 2: Examples of Preclinical Efficacy Models for Allopregnanolone
| Model | Investigated Effect | Key Finding | Citation |
|---|---|---|---|
| Alzheimer's Disease (3xTgAD mouse) | Neurogenesis & Aβ Reduction | Weekly treatment optimally promoted neuron survival and reduced Aβ plaques. | plos.org |
| Parkinson's Disease (rodent models) | Cognitive Function | Treatment restored cognitive dysfunction. | alzdiscovery.orgalzdiscovery.org |
| Diabetic Neuropathy (rat model) | Nerve Function & Myelination | Improved nerve conduction velocity and mRNA levels of myelin protein PMP22. | nih.gov |
| Traumatic Brain Injury & Ischemia | Neuroprotection | Showed regenerative and protective properties. | alzdiscovery.orgalzdiscovery.org |
Molecular and Genetic Techniques for Investigating Allopregnanediol Pathways
Gene Expression Analysis (e.g., mRNA, protein levels)
Gene expression analysis reveals how allopregnanediol and its precursors modulate cellular function by altering the transcription of genes into mRNA and their subsequent translation into proteins. bio-rad.com Studies have shown that allopregnanolone can significantly alter the expression of genes involved in critical cellular processes. For instance, in human glioblastoma cells, allopregnanolone was found to modify the expression of 137 genes, including those related to the cytoskeleton and DNA stability. nih.gov
In models of neurogenesis, allopregnanolone increased the expression of genes that promote mitosis (cell division) while inhibiting genes that suppress cell proliferation. nih.gov Specifically, it has been shown to increase the protein levels of cell division control protein 2 (CDC2) and proliferating cell nuclear antigen (PCNA), both of which are required for mitosis. jneurosci.org Furthermore, in a preclinical model of Alzheimer's disease, allopregnanolone treatment increased the expression of proteins involved in cholesterol regulation, such as liver-X-receptor (LXR) and pregnane-X-receptor (PXR). plos.org
Table 3: Examples of Genes and Proteins Regulated by Allopregnanolone
| Category | Gene/Protein | Effect | Research Context |
|---|---|---|---|
| Cell Cycle Promotion | CDC2, PCNA | Increased expression | Neurogenesis nih.govjneurosci.org |
| Cell Cycle Repression | Various | Decreased expression | Neurogenesis nih.gov |
| Cholesterol Homeostasis | LXR, PXR, HMG-CoA-R | Increased expression | Alzheimer's Disease Model plos.org |
| Cytoskeleton & DNA Stability | Multiple Genes | Altered expression | Glioblastoma Cells nih.gov |
Gene Editing and Gene Silencing Approaches
Advanced techniques like CRISPR-Cas9 and gene silencing allow researchers to precisely manipulate genes to understand their specific roles in allopregnanediol pathways. These tools can be used to either "knock down" (reduce) or "knock out" (delete) the function of a specific gene.
A prominent example of this is the use of CRISPR to investigate the enzymes that synthesize allopregnanolone. In one study, researchers used CRISPR-mediated knockdown to reduce the expression of the genes for 5α-reductase (Srd5a1 and Srd5a2) in the basolateral amygdala of mice. biorxiv.org This manipulation mimicked the behavioral deficits associated with chronic stress, suggesting that impaired endogenous production of allopregnanolone contributes to these behaviors. biorxiv.orgtufts.edu Conversely, overexpressing these enzymes improved behavioral outcomes. biorxiv.org Such studies provide causal evidence linking specific genes in the allopregnanediol synthesis pathway to physiological and behavioral effects. nih.gov The use of CRISPR/Cas9 to generate knockout cell lines has become a routine method for studying the function of specific genes. frontiersin.org
Quantitative Trait Locus (QTL) Mapping
QTL mapping is a statistical method used to identify specific regions of the genome (loci) that are associated with variations in a quantitative (measurable) trait. wikipedia.orgnih.gov In the context of allopregnanediol research, this technique can uncover the genetic basis for differences in neurosteroid levels or responses to them.
The process involves correlating molecular markers, like single nucleotide polymorphisms (SNPs), with the trait of interest across a population, such as different strains of mice. plos.org For example, a QTL analysis was performed across 47 mouse strains to investigate the genetic basis of the neurosteroid deoxycorticosterone (DOC), a precursor to another neuroactive steroid. nih.gov This study successfully identified significant QTLs on chromosome 4 for DOC levels in the cerebral cortex and on chromosome 14 for levels in the plasma. nih.govplos.org While direct QTL mapping studies for allopregnanediol itself are less common, the methodology has proven effective for related neurosteroids and provides a powerful, unbiased approach to discover novel genes influencing these pathways. nih.govnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5α-dihydroprogesterone (5α-DHP) |
| Allopregnanediol |
| Allopregnanolone |
| Androsterone |
| Brexanolone |
| Cholesterol |
| Deoxycorticosterone (DOC) |
| Isocaproaldehyde |
| Pregnanolone |
| Pregnenolone |
Future Directions in Allopregnanediol Research
Elucidation of Novel Molecular Targets and Signaling Pathways
While the primary mechanism of action for allopregnanediol's precursor, allopregnanolone (B1667786), is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, future research is increasingly focused on identifying novel molecular targets and signaling pathways. nih.govmdpi.comnih.gov This expansion beyond the well-established GABAergic system is critical for a comprehensive understanding of allopregnanediol's diverse physiological effects.
Emerging evidence suggests that neurosteroids like allopregnanolone, and by extension its metabolite allopregnanediol, may interact with a variety of other receptor systems and intracellular signaling cascades. Research has pointed towards potential interactions with:
N-methyl-D-aspartate (NMDA) receptors: Studies have suggested a role for NMDA receptors in the pathways modulated by allopregnanolone, indicating a potential area of investigation for allopregnanediol. frontiersin.orgnih.gov
Pregnane (B1235032) X Receptor (PXR): This nuclear receptor, known for its role in xenobiotic and cholesterol metabolism, has been identified as a potential target for allopregnanolone. nih.govnih.gov Investigating whether allopregnanediol also interacts with PXR could reveal novel genomic mechanisms of action.
Mitochondrial function and neuroinflammation: Allopregnanolone has been shown to have effects on mitochondrial function and to mitigate inflammatory signals. mdpi.comnih.govmdpi.com Future studies should explore if allopregnanediol shares these properties, potentially through modulation of Toll-like receptors (TLRs) or inflammasomes. mdpi.comfrontiersin.org This could have significant implications for neurodegenerative diseases where mitochondrial dysfunction and neuroinflammation are key pathological features. nih.govfrontiersin.org
Synaptic plasticity and gene expression: The influence of neurosteroids on synaptic plasticity is an area of active research. nih.govplos.org Exploring how allopregnanediol might regulate the expression of immediate-early genes and other genes involved in synaptic remodeling could provide insights into its role in learning, memory, and the pathophysiology of cognitive disorders. frontiersin.orgbiomedpharmajournal.org
Table 1: Potential Novel Molecular Targets and Pathways for Allopregnanediol Research
| Target/Pathway | Potential Role | Key Research Questions |
|---|---|---|
| NMDA Receptors | Modulation of excitatory neurotransmission | Does allopregnanediol directly or indirectly modulate NMDA receptor function? What are the downstream consequences of this interaction? |
| Pregnane X Receptor (PXR) | Regulation of gene expression related to metabolism and inflammation | Does allopregnanediol bind to and activate PXR? What are the target genes regulated by this interaction? |
| Mitochondrial Function | Bioenergetics, oxidative stress, and apoptosis | Can allopregnanediol influence mitochondrial respiration, membrane potential, or the production of reactive oxygen species? |
| Neuroinflammatory Pathways (e.g., TLRs, Inflammasomes) | Modulation of innate immune responses in the CNS | Does allopregnanediol alter the activation of microglia and astrocytes? Can it suppress the production of pro-inflammatory cytokines? |
| Synaptic Plasticity-Related Genes | Long-term changes in synaptic strength | Does allopregnanediol treatment lead to changes in the expression of genes critical for LTP and LTD? |
Advanced Preclinical Models for Translational Neuroscience
To bridge the gap between basic research and clinical applications, the development and utilization of advanced preclinical models are paramount. unicam.ittranspharmation.com Traditional animal models, while valuable, may not fully recapitulate the complexity of human neurological and psychiatric disorders. numberanalytics.com Future research on allopregnanediol will benefit significantly from the integration of more sophisticated and translationally relevant model systems.
Key areas for advancement include:
Human-induced Pluripotent Stem Cell (hiPSC) Technology: The use of hiPSCs to generate 3D brain organoids and specific neural cell types (e.g., neurons, astrocytes, microglia) offers an unprecedented opportunity to study the effects of allopregnanediol in a human-specific context. nih.govmdpi.comnih.gov These models can be derived from patients with specific disorders, allowing for the investigation of disease- and patient-specific responses to allopregnanediol. mdpi.com
Complex 3D Brain Organoids: Recent advancements have enabled the generation of more complex brain organoids that include multiple cell lineages and even vascular-like structures. nih.govhubrecht.eufrontiersin.org These models can better mimic the intricate cellular interactions and microenvironment of the human brain, providing a more physiologically relevant platform to test the effects of allopregnanediol.
Humanized Animal Models: The development of animal models that express human genes or receptors can provide valuable insights into the species-specific effects of allopregnanediol. This is particularly relevant for targets that may differ significantly between rodents and humans.
Integration of Microfluidics and Organ-on-a-Chip Technology: Combining brain organoids with microfluidic devices can allow for precise control of the cellular microenvironment and the real-time monitoring of cellular responses to allopregnanediol. nih.gov
Table 2: Advanced Preclinical Models in Allopregnanediol Research
| Model Type | Advantages | Potential Applications for Allopregnanediol |
|---|---|---|
| Human iPSC-derived 2D Cultures | Human-specific genetics; high-throughput screening | Investigating cell-type specific effects on neurons, astrocytes, and microglia. |
| 3D Brain Organoids | Recapitulates aspects of human brain development and cellular architecture. nih.govmdpi.com | Studying the role of allopregnanediol in neurodevelopmental processes and modeling neurodegenerative diseases. frontiersin.org |
| Humanized Mouse Models | In vivo system with human-specific components. | Evaluating the metabolism and behavioral effects of allopregnanediol mediated by human proteins. |
| Organ-on-a-Chip Models | Precise environmental control; real-time monitoring. nih.gov | High-resolution analysis of allopregnanediol's impact on neural network activity and barrier functions. |
Comprehensive Characterization of Sex-Dependent Effects and Mechanisms
The levels and effects of allopregnanediol's parent compounds, progesterone (B1679170) and allopregnanolone, are known to be sexually dimorphic. nih.gov Consequently, a critical future direction for allopregnanediol research is the comprehensive characterization of its sex-dependent effects and the underlying mechanisms. Understanding these differences is essential for the development of personalized medicine approaches for neurological and psychiatric disorders that present with sex-specific prevalence and symptomatology.
Future research in this area should focus on:
Investigating Sex Differences in Synthesis and Metabolism: The enzymes responsible for the conversion of progesterone to allopregnanediol, such as 5α-reductase and 3α-hydroxysteroid oxidoreductase, may be differentially expressed and regulated in males and females. nih.gov Elucidating these differences is crucial for understanding sex-specific levels of endogenous allopregnanediol.
Examining Sex-Specific Behavioral and Physiological Responses: Studies have shown that the behavioral responses to allopregnanolone can differ between males and females. nih.gov It is important to systematically investigate whether allopregnanediol elicits similar sex-dependent effects on mood, cognition, and stress responses.
Uncovering Sex-Dependent Molecular Mechanisms: The molecular targets of allopregnanediol, including the subunit composition of GABAA receptors, may vary between sexes. nih.gov Research should explore how these differences at the molecular level contribute to divergent functional outcomes.
Development of Modulators of Endogenous Allopregnanediol Synthesis and Action
An alternative therapeutic strategy to the direct administration of allopregnanediol is the development of compounds that can modulate its endogenous synthesis and action. iajpr.com This approach could offer a more nuanced and potentially safer way to harness the therapeutic potential of this neurosteroid.
Future research should prioritize:
Targeting Key Synthetic Enzymes: The development of selective activators or inhibitors of the enzymes involved in the synthesis of allopregnanediol from progesterone, namely 5α-reductase and 3α-hydroxysteroid oxidoreductase, could allow for the fine-tuning of its endogenous levels. nih.govnih.govrupahealth.com
Modulating Precursor Availability: Strategies to increase the availability of progesterone, the precursor for allopregnanediol synthesis, could also be explored. nih.govrupahealth.com This could involve targeting the translocator protein (TSPO), which is involved in the transport of cholesterol into mitochondria, the initial step in steroidogenesis. nih.gov
Developing Selective Allosteric Modulators: The creation of compounds that can selectively modulate the interaction of allopregnanediol with its molecular targets, such as specific subtypes of GABAA receptors, could lead to more targeted therapeutic effects with fewer side effects.
Integrative Systems Biology Approaches to Allopregnanediol Network Analysis
To fully comprehend the multifaceted roles of allopregnanediol, a shift from a single-target focus to a more holistic, systems-level perspective is necessary. numberanalytics.comunimi.it Integrative systems biology approaches, which combine high-throughput experimental data with computational modeling, can unravel the complex network of interactions influenced by allopregnanediol. nih.govnih.govliu.se
Key aspects of this approach include:
Multi-Omics Data Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive view of the cellular and systemic changes induced by allopregnanediol. nih.gov This can help identify novel pathways and biomarkers associated with its action.
Computational Network Modeling: Constructing and analyzing biological networks can reveal how allopregnanediol perturbs cellular systems and identify key nodes and modules that mediate its effects. numberanalytics.comnih.gov This can help in predicting the downstream consequences of modulating allopregnanediol levels or activity.
Predictive Modeling for Therapeutic Development: Systems biology models can be used to simulate the effects of potential therapeutic interventions that target the allopregnanediol network, aiding in the prioritization of drug candidates and the design of more effective clinical trials. liu.se
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of allopregnanediol and pave the way for novel treatments for a range of debilitating neurological and psychiatric conditions.
Q & A
Q. What are the validated methodologies for quantifying Allopregnanolol in biological samples, and how do researchers select the optimal assay?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity (detection limits ≤ 1 pg/mL) and specificity for steroids in complex matrices like plasma or cerebrospinal fluid. Key validation parameters include linearity (R² ≥ 0.99), intra-/inter-day precision (CV < 15%), and recovery rates (85–115%) . Enzyme-linked immunosorbent assays (ELISA) are cost-effective but may cross-react with structurally similar neurosteroids, necessitating cross-validation via LC-MS .
Q. How should a pilot study investigating Allopregnanolol’s role in stress response be designed to ensure statistical power?
Use the PICO framework:
- Population : Adults with diagnosed stress disorders (n = 30–50).
- Intervention : Allopregnanolol administration (dose range: 2–4 mg/kg).
- Comparison : Placebo-controlled, double-blind design.
- Outcome : Cortisol levels, HAM-A scores.
Sample size calculations (e.g., G*Power) should target 80% power (α = 0.05) based on effect sizes from prior studies. Pre-register protocols to mitigate bias .
Q. What ethical considerations are critical when recruiting human participants for Allopregnanolol trials?
- Obtain informed consent detailing potential side effects (e.g., sedation, hormonal fluctuations).
- Exclude pregnant participants due to Allopregnanolol’s role in gestational neurosteroidogenesis.
- Ensure data anonymization and secure storage compliant with GDPR/HIPAA .
Q. How do researchers operationalize Allopregnanolol’s neuroactive effects into measurable variables?
- Primary endpoints : GABA-A receptor potentiation (electrophysiology: patch-clamp recordings).
- Secondary endpoints : Behavioral assays (e.g., elevated plus maze for anxiety-like behavior in rodent models).
- Confounding controls : Circadian rhythm synchronization, baseline hormone profiling .
Advanced Research Questions
Q. How can contradictory findings on Allopregnanolol’s neuroprotective effects across studies be systematically resolved?
- Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity (I² statistic).
- Stratify by variables: dosage (low vs. high), administration route (oral vs. intravenous), and cohort demographics (age, sex).
- Apply random-effects models if heterogeneity exceeds 50%, and perform sensitivity analyses to identify outlier studies .
Q. What experimental designs address the bidirectional effects of Allopregnanolol in anxiety disorders (anxiolytic vs. anxiogenic)?
- Factorial design : Test dose-response curves (0.5–5 mg/kg) across sexes (male vs. female rodents).
- Mechanistic probes : Co-administer GABA-A antagonists (e.g., bicuculline) to isolate receptor-specific effects.
- Longitudinal sampling : Measure Allopregnanolol kinetics (tmax, AUC) alongside behavioral outcomes .
Q. Which statistical approaches are optimal for longitudinal studies assessing Allopregnanolol’s therapeutic efficacy?
- Mixed-effects models : Account for repeated measures (e.g., monthly cortisol assays) and missing data (MAR assumption).
- Survival analysis : Time-to-event endpoints (e.g., relapse in PTSD patients).
- Bayesian hierarchical modeling : Incorporate prior pharmacokinetic data to refine posterior estimates .
Q. How can in vitro findings on Allopregnanolol’s receptor modulation be translated to in vivo models?
- Stepwise validation :
Data Presentation Guidelines
Q. Table 1. Comparison of Allopregnanolol Quantification Assays
| Method | Sensitivity (LOD) | Precision (CV%) | Throughput | Cost (USD/sample) |
|---|---|---|---|---|
| LC-MS | 0.5 pg/mL | 8–12 | Low | 50–100 |
| ELISA | 10 pg/mL | 15–20 | High | 10–20 |
| GC-MS | 2 pg/mL | 10–15 | Medium | 30–50 |
Adapted from analytical validation protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
